molecular formula C5H2F8O B1296525 2,2,3,3,4,4,5,5-Octafluoropentanal CAS No. 2648-47-7

2,2,3,3,4,4,5,5-Octafluoropentanal

Cat. No. B1296525
CAS RN: 2648-47-7
M. Wt: 230.06 g/mol
InChI Key: BQFRALWVZATVGY-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentanal is a chemical compound with the molecular formula C5H2F8O . It is also known by other names such as 5H-Octafluoropentanal, 5H-Perfluoropentanal, and 1H,5H-Octafluoropentanal . The molecular weight of this compound is 230.06 g/mol .


Molecular Structure Analysis

The InChI code for 2,2,3,3,4,4,5,5-Octafluoropentanal is 1S/C5H2F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h1-2H . This indicates the structural formula of the compound. The compound has a total of 14 heavy atoms .


Physical And Chemical Properties Analysis

The boiling point of 2,2,3,3,4,4,5,5-Octafluoropentanal is reported to be between 83-87°C . The compound has a computed XLogP3-AA value of 2.6 , which is a measure of its lipophilicity. It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Biodegradable Polyurethanes Synthesis

Su et al. (2017) explored the synthesis of novel biodegradable polyurethanes incorporating 2,2,3,3,4,4,5,5-octafluoro-N-(1,3-dihydroxy-2-methylpropan-2-yl) pentanamide (ODMP), derived from 2,2,3,3,4,4,5,5-octafluoropentanal. This compound showed potential in enhancing the molecular weight and chemical resistance of polyurethanes, indicating its utility in advanced material science (Su et al., 2017).

Organic Synthesis

Odinokov et al. (1995) demonstrated the utility of 2,2,3,3,4,4,5,5-octafluoropentanal in organic synthesis. It was used in the Horner—Emmons reaction to synthesize ethyl 2-methyl-6,6,7,7,8,8,9,9-octafluoro-2,4-nonadienoate, highlighting its role in creating complex organic compounds (Odinokov et al., 1995).

Chemical Thermodynamics

Zhang et al. (2016) focused on the thermodynamic properties of fluoro alcohols, including 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. This research provides insights into the density, viscosity, and vapour-liquid equilibrium of such compounds, which are crucial for their applications in various industrial processes (Zhang et al., 2016).

Development of Anion Receptors

Anzenbacher et al. (2000) explored the creation of neutral anion receptors using compounds like 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline, derived from 2,2,3,3,4,4,5,5-octafluoropentanal. These receptors showed enhanced affinity for anions, which can be leveraged in environmental and analytical chemistry for anion detection and separation (Anzenbacher et al., 2000).

Corrosion Inhibition

Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives in protecting mild steel in acidic solutions. The presence of fluorine atoms in these molecules, potentially derived from compounds like 2,2,3,3,4,4,5,5-octafluoropentanal, contributes to their effectiveness as corrosion inhibitors (Chafiq et al., 2020).

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFRALWVZATVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337466
Record name 5H-Perfluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluoropentanal

CAS RN

2648-47-7
Record name 5H-Perfluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Perfluoropentanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5-Octafluoropentanal
Reactant of Route 2
2,2,3,3,4,4,5,5-Octafluoropentanal
Reactant of Route 3
2,2,3,3,4,4,5,5-Octafluoropentanal
Reactant of Route 4
2,2,3,3,4,4,5,5-Octafluoropentanal
Reactant of Route 5
2,2,3,3,4,4,5,5-Octafluoropentanal
Reactant of Route 6
2,2,3,3,4,4,5,5-Octafluoropentanal

Citations

For This Compound
6
Citations
VN Odinokov, VR Akhmetova, RG Savchenko… - Russian chemical …, 1995 - Springer
Synthesis of esters of polyfluoro-substituted 2-methyl- and 3-methyl-2,4-alkadienoic acids by Horner—Emmons olefinati Page 1 2102 Russian Chemical Bulletin, Vol. 44, No. 11, …
Number of citations: 1 link.springer.com
VN Odinokov, VR Akhmetova, RG Savchenko… - Chemistry of Natural …, 1992 - Springer
The synthesis of 13,13,14,14-tetrafluorotetradec-11E/Z-en-1-ol, and 13,13,14,14, 15,15,16,16-octafluorohexadec-11E/Z-en-1-ol and their acetates — analogues of components of the …
Number of citations: 2 link.springer.com
H Hu, Y Huang, Y Guo - Journal of Fluorine Chemistry, 2012 - Elsevier
The Henry (nitroaldol) reaction of fluorinated nitro compounds with various aromatic aldehydes and a fluorinated aliphatic aldehyde to give β-fluoro-β-nitroalcohols which bearing a …
Number of citations: 16 www.sciencedirect.com
VN Odinokov, VR Akhmetova, RG Savchenko… - Bulletin of the Academy …, 1990 - Springer
A synthesis was reported for 13,13,14,14,15,15,16,16-octafluoro-11-hexadecen-1-yl acetate, which is an analog of the sex pheromone of the cabbage worm(Mamestra Brassicae). …
Number of citations: 2 link.springer.com
EV Sagadeev, YG Safina, RA Cherkasov - Russian Journal of Organic …, 2008 - Springer
The nature of hydrogen bonds formed by chloroform with three-coordinate phosphorus derivatives containing sulfur, silicon, and chlorine atoms and their carbon analogs was revealed …
Number of citations: 1 link.springer.com
AS López González - 2015 - repositorio.uvg.edu.gt
El presente trabajo tiene como objetivo principal, el desarrollo de un proceso a escala laboratorio, para recuperar los solventes utilizados en el método sink/float (TBE y TCE), llevado a …
Number of citations: 0 repositorio.uvg.edu.gt

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